4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions
Mode of Action
In a Suzuki-Miyaura cross-coupling reaction, the boronic acid or ester compound acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic halide in the presence of a palladium catalyst .
Preparation Methods
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The silyl group can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its role in forming carbon-carbon bonds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the synthesis of biologically active molecules and probes for studying biological processes.
Comparison with Similar Compounds
Similar compounds to 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester include:
4-Methoxyphenylboronic acid pinacol ester: This compound has a methoxy group instead of the silyl group, which affects its reactivity and stability.
4-(Trifluoromethyl)phenylboronic acid pinacol ester: The trifluoromethyl group enhances the electron-withdrawing properties, influencing the compound’s reactivity in coupling reactions.
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: This compound has a different alkyl chain, which can affect its steric and electronic properties.
This compound is unique due to its combination of steric protection from the silyl group and the reactivity of the boronic ester, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO3Si/c1-14-12-16(22-25(10,11)18(3,4)5)13-15(2)17(14)21-23-19(6,7)20(8,9)24-21/h12-13H,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMRYJGLIBKXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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